REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[C:7]([O:11][CH3:12])[C:5]=2[N:6]=1.[NH2:13][C:14](N)=[O:15].N>O>[CH3:12][O:11][C:7]1[C:5]2[N:6]=[C:2]([NH:1][C:14]([NH2:13])=[O:15])[S:3][C:4]=2[CH:10]=[CH:9][CH:8]=1
|
Name
|
|
Quantity
|
330 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC=C2)OC
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was vigorously stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was then filtered
|
Type
|
WASH
|
Details
|
washed with water (10 ml)
|
Type
|
CUSTOM
|
Details
|
dried at 60° C. under vaccum (0.05 mmHg)
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=CC2=C1N=C(S2)NC(=O)N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 73% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |